LLY-507 is a small molecule classified as a lysine methyltransferase inhibitor. Specifically, it exhibits high selectivity for SMYD2, a histone methyltransferase known to catalyze the monomethylation of various protein substrates, including p53. [, ] It has garnered significant interest in scientific research as a valuable tool for dissecting the biological functions of SMYD2 and exploring its potential as a therapeutic target in various diseases, particularly cancer. [, , , , , , ]
The synthesis of LLY-507 follows established methods detailed in literature. The key steps involve:
LLY-507 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to SMYD2. Its chemical formula is , and it features a unique arrangement that includes:
The crystal structure of LLY-507 bound to SMYD2 has been elucidated, revealing critical interactions that facilitate its inhibitory action .
LLY-507 primarily functions through its inhibitory action on SMYD2, affecting various biochemical pathways:
LLY-507 exerts its effects by binding to the active site of SMYD2, inhibiting its methyltransferase activity. This inhibition leads to:
LLY-507 exhibits several notable physical and chemical properties:
These properties are significant for its application in biological systems and therapeutic contexts .
LLY-507 is primarily used in research settings to study the role of SMYD2 in cancer biology. Its applications include:
SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine methyltransferase (PKMT) that catalyzes mono- or dimethylation of histone and nonhistone substrates. Discovered in 2006 and encoded at chromosomal locus 1q32.3, SMYD2 plays context-dependent roles in cellular homeostasis but is frequently co-opted in oncogenesis [2] [7]. Unlike canonical nuclear methyltransferases, SMYD2 exhibits dual cytoplasmic-nuclear localization, enabling its modulation of diverse cancer-related pathways through epigenetic and non-epigenetic mechanisms [6]. Its overexpression correlates with poor prognosis in multiple malignancies, positioning SMYD2 as an emerging therapeutic target. The development of LLY-507—a potent, selective SMYD2 inhibitor—provides a pharmacological tool to dissect this biology and validate anticancer applications [1] [6].
SMYD2’s enzymatic functions are governed by its unique bilobal structure. The N-terminal lobe contains a split SET domain interrupted by a MYND domain, while the C-terminal lobe houses a tetratricopeptide repeat (TPR) domain. This architecture enables autoinhibition: the C-terminal domain folds over the catalytic site, restricting substrate access until conformational changes (triggered by cofactor binding or protein interactions) expose the active pocket [2] [6]. SMYD2 primarily catalyzes:
Table 1: Key SMYD2 Substrates and Functional Impacts
Substrate | Methylation Site | Biological Consequence | Cancer Relevance |
---|---|---|---|
p53 | K370 | Inhibits transactivation of tumor suppressor genes | Promotes cell survival |
RB1 | K810, K860 | Enhances E2F activity; recruits L3MBTL1 repressor | Drives cell cycle progression |
HSP90 | K531, K574, K616 | Alters chaperone function and client protein stability | Supports oncoprotein stability |
ERα | K266 | Reduces promoter recruitment under low estrogen | Linked to endocrine resistance |
STAT3 | Unspecified | Augments pro-inflammatory signaling | Promotes tumor microenvironment remodeling |
The U-shaped binding conformation of substrates like p53 and ERα within SMYD2’s catalytic cleft ensures precise lysine targeting [2]. Intriguingly, prior methylation of adjacent residues (e.g., SET7/9-mediated p53-K372me) sterically hinders SMYD2 activity, revealing cross-talk between post-translational modifications [2]. Beyond direct methylation, SMYD2 participates in protein complexes regulating transcription, stress responses, and metabolic reprogramming—notably through interactions with heat shock proteins and chromatin remodelers [5] [6].
SMYD2 dysregulation is a hallmark of aggressive malignancies. Genomic amplification of 1q32.3 (harboring SMYD2) occurs in >75% of esophageal squamous cell carcinomas (ESCC) and >50% of hepatocellular carcinomas (HCC), driving mRNA and protein overexpression [6] [7]. Transcriptional upregulation independent of copy number alterations is observed in breast, prostate, colorectal, and pancreatic cancers [3] [5]. Clinically, elevated SMYD2 correlates with:
Table 2: SMYD2 Overexpression in Major Cancer Types
Cancer Type | Overexpression Frequency | Clinical Correlation | Proposed Mechanism |
---|---|---|---|
Esophageal SCC | 75–95% | Reduced 5-year survival; lymph node metastasis | Genomic amplification at 1q32.3; p53/RB hypermethylation |
Hepatocellular Carcinoma | 50–70% | Tumor progression; metabolic reprogramming | c-Myc/GLS1 axis activation |
Breast Cancer | 30–45% (basal-like subtype) | Enriched in cancer stem cells | H3K36me2-dependent MCAM upregulation |
Colorectal Cancer | 60% | Advanced TNM stage | ERBB2/FUT4 pathway activation |
Pancreatic Ductal Adenocarcinoma | 40–55% | Gemcitabine resistance | EVI2A upregulation |
Mechanistically, SMYD2 supports oncogenesis through substrate-specific effects:
Pharmacological inhibition of SMYD2 represents a promising anticancer strategy. LLY-507 (C36H42N6O, MW 574.76 Da) is a first-in-class, ATP-competitive inhibitor developed through structure-guided design. It binds the substrate peptide channel with high affinity, blocking lysine access [1] [6] [10]. Key characteristics include:
Table 3: Selectivity Profile of LLY-507 Against Key Methyltransferases
Enzyme | IC₅₀ (LLY-507) | Fold Selectivity vs. SMYD2 |
---|---|---|
SMYD2 | <15 nM | 1 (Reference) |
SMYD3 | >1 μM | >100 |
G9a | >10 μM | >666 |
EZH2 | >10 μM | >666 |
PRMT1 | >10 μM | >666 |
SETD8 | >10 μM | >666 |
LLY-507 exhibits broad antitumor activity:
Future directions include optimizing brain-penetrant derivatives and exploring combination regimens with DNA-damaging agents or targeted therapies. Ongoing studies address whether SMYD2 inhibition reactivates tumor suppressors (e.g., p53) or disrupts oncoprotein function (e.g., HSP90-client networks) as primary mechanisms [5] [6].
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